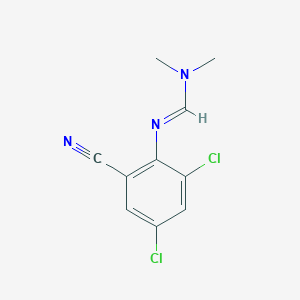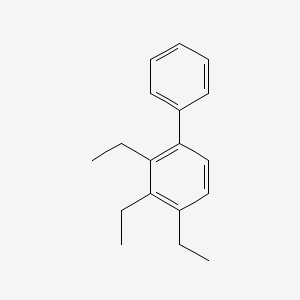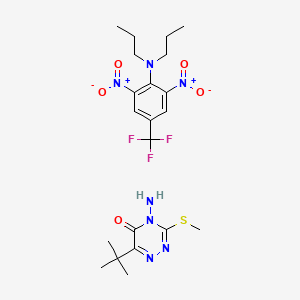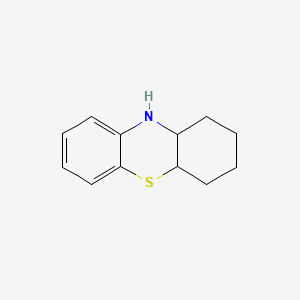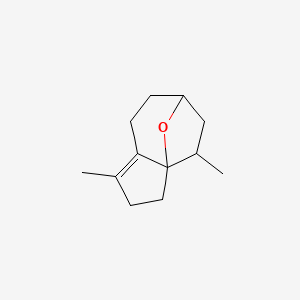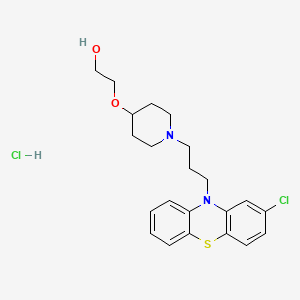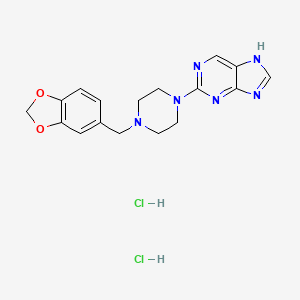
9H-Purine, 2-(4-piperonyl-1-piperazinyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Purine, 2-(4-piperonyl-1-piperazinyl)-, dihydrochloride: is a chemical compound that belongs to the purine class of compounds. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly in the structure of DNA and RNA. This specific compound is characterized by the presence of a piperonyl-piperazinyl group attached to the purine ring, and it is commonly used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine, 2-(4-piperonyl-1-piperazinyl)-, dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include purine derivatives and piperonyl-piperazine.
Reaction Conditions: The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction.
Coupling Reaction: The piperonyl-piperazine is coupled with the purine derivative under controlled temperature and pressure conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity, often involving automated systems for precise control.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated products.
Applications De Recherche Scientifique
9H-Purine, 2-(4-piperonyl-1-piperazinyl)-, dihydrochloride: has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 9H-Purine, 2-(4-piperonyl-1-piperazinyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9H-Purine, 9-allyl-2-(4-piperonyl-1-piperazinyl)-, dihydrochloride
- 9H-Purine, 9-(2,3-dihydroxypropyl)-6-(4-piperonyl-1-piperazinyl)-, dihydrochloride
- 9H-Purine, 9-methyl-2-(4-piperonyl-1-piperazinyl)-, bis
Uniqueness
Compared to similar compounds, 9H-Purine, 2-(4-piperonyl-1-piperazinyl)-, dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Propriétés
Numéro CAS |
37424-97-8 |
|---|---|
Formule moléculaire |
C17H20Cl2N6O2 |
Poids moléculaire |
411.3 g/mol |
Nom IUPAC |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7H-purine;dihydrochloride |
InChI |
InChI=1S/C17H18N6O2.2ClH/c1-2-14-15(25-11-24-14)7-12(1)9-22-3-5-23(6-4-22)17-18-8-13-16(21-17)20-10-19-13;;/h1-2,7-8,10H,3-6,9,11H2,(H,18,19,20,21);2*1H |
Clé InChI |
TUHUSUXCMRHKGM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=C5C(=N4)N=CN5.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14661302.png)
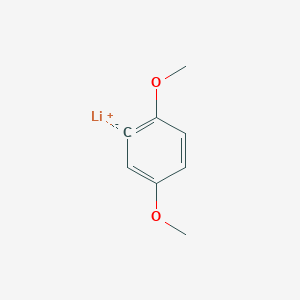
![4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate](/img/structure/B14661312.png)
![Benzenamine, 4-methoxy-N-[(3-methoxybenzo[b]thien-2-yl)methylene]-](/img/structure/B14661315.png)
![2-[(2Z)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14661326.png)
![1-Methoxy-4-[8-(4-nitrophenyl)octa-1,3,5,7-tetraen-1-yl]benzene](/img/structure/B14661328.png)


